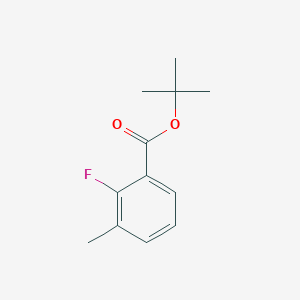
Tert-butyl 2-fluoro-3-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 2-fluoro-3-methylbenzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a tert-butyl group, a fluorine atom, and a methyl group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-fluoro-3-methylbenzoate typically involves the esterification of 2-fluoro-3-methylbenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:
2-fluoro-3-methylbenzoic acid+tert-butyl alcoholacid catalysttert-butyl 2-fluoro-3-methylbenzoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
化学反应分析
Types of Reactions
Tert-butyl 2-fluoro-3-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOCH3) in methanol can be used to substitute the fluorine atom.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of the ester group.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium can oxidize the methyl group to a carboxylic acid.
Major Products Formed
Substitution: The major product is the corresponding substituted benzoate.
Reduction: The major product is tert-butyl 2-fluoro-3-methylbenzyl alcohol.
Oxidation: The major product is tert-butyl 2-fluoro-3-carboxybenzoate.
科学研究应用
Tert-butyl 2-fluoro-3-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: It is used in the production of specialty chemicals and materials with specific functional properties.
作用机制
The mechanism of action of tert-butyl 2-fluoro-3-methylbenzoate involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis in the presence of esterases, releasing the corresponding acid and alcohol. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
- Tert-butyl 2-fluoro-3-(trifluoromethyl)benzoate
- Tert-butyl 2-bromo-3-methylbenzoate
- Tert-butyl 2-chloro-3-methylbenzoate
Uniqueness
Tert-butyl 2-fluoro-3-methylbenzoate is unique due to the presence of a fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs with different halogens or substituents. The fluorine atom’s high electronegativity and small size influence the compound’s chemical behavior, making it valuable in various applications.
生物活性
Tert-butyl 2-fluoro-3-methylbenzoate is an organic compound notable for its potential biological activity, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and applications, drawing on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C12H13FO2
- Molecular Weight : Approximately 210.25 g/mol
- IUPAC Name : this compound
The presence of a tert-butyl group, a fluorine atom, and a methyl group within the benzoate structure contributes to its unique chemical properties, influencing its biological interactions.
Synthesis Methods
This compound can be synthesized through various methods, including:
- Esterification : Reacting 2-fluoro-3-methylbenzoic acid with tert-butanol in the presence of an acid catalyst.
- Fluorination : Utilizing reagents such as N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom selectively.
These methods yield high purity and are essential for subsequent biological studies.
The biological activity of this compound is attributed to its ability to interact with specific biological targets, including enzymes and receptors. The fluorine atom enhances the compound's lipophilicity and binding affinity, potentially leading to:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular functions.
- Receptor Modulation : It can interact with cell surface receptors, influencing signaling pathways critical for various physiological processes.
Case Studies and Research Findings
- Antimicrobial Activity : Research indicates that fluorinated benzoates exhibit antimicrobial properties. In vitro studies demonstrated that this compound showed significant inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent.
- Anti-inflammatory Properties : Compounds with similar structures have been shown to possess anti-inflammatory effects. This compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .
- Drug Development Applications : Its unique structure positions it as a valuable intermediate in drug synthesis. The compound's characteristics allow it to serve as a scaffold for developing new pharmaceuticals targeting specific diseases.
Comparative Analysis with Related Compounds
To understand the efficacy of this compound, a comparative analysis with structurally related compounds is essential:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Tert-butyl 2-fluoro-4-methylbenzoate | Moderate antimicrobial effects | Enzyme inhibition |
| Tert-butyl 3-fluoro-2-methylbenzoate | Strong anti-inflammatory properties | Receptor modulation |
| Tert-butyl 2-chloro-3-methylbenzoate | Low antimicrobial activity | Weak enzyme interaction |
This table highlights how variations in substituents can influence biological activity and mechanisms of action.
属性
CAS 编号 |
1400755-19-2 |
|---|---|
分子式 |
C12H15FO2 |
分子量 |
210.24 g/mol |
IUPAC 名称 |
tert-butyl 2-fluoro-3-methylbenzoate |
InChI |
InChI=1S/C12H15FO2/c1-8-6-5-7-9(10(8)13)11(14)15-12(2,3)4/h5-7H,1-4H3 |
InChI 键 |
AKYGDXIKAFEDEC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C(=O)OC(C)(C)C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















